(1-Methylisoquinolin-7-yl)methanamine
CAS No.: 1416714-21-0
Cat. No.: VC8072888
Molecular Formula: C11H12N2
Molecular Weight: 172.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1416714-21-0 |
|---|---|
| Molecular Formula | C11H12N2 |
| Molecular Weight | 172.23 g/mol |
| IUPAC Name | (1-methylisoquinolin-7-yl)methanamine |
| Standard InChI | InChI=1S/C11H12N2/c1-8-11-6-9(7-12)2-3-10(11)4-5-13-8/h2-6H,7,12H2,1H3 |
| Standard InChI Key | CCUSDMUJNJMOBM-UHFFFAOYSA-N |
| SMILES | CC1=NC=CC2=C1C=C(C=C2)CN |
| Canonical SMILES | CC1=NC=CC2=C1C=C(C=C2)CN |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of an isoquinoline system (a bicyclic aromatic scaffold with a benzene ring fused to a pyridine ring). Key substituents include:
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1-Methyl group: Attached to the nitrogen atom of the pyridine ring.
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7-Methanamine: A primary amine (-CH2NH2) at the 7-position of the benzene ring.
Theoretical molecular formula: C11H12N2 (molecular weight: 172.23 g/mol), distinguishing it from its hydroxyl analog, (1-methylisoquinolin-7-yl)methanol (C11H11NO) .
Table 1: Comparative Molecular Data
Synthesis and Structural Elucidation
Synthetic Pathways
While no direct synthesis of (1-methylisoquinolin-7-yl)methanamine is documented, analogous routes for isoquinoline methanamines suggest the following strategies:
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Reductive Amination:
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Nucleophilic Substitution:
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Multi-Step Cyclization:
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Adapt the Pomeranz-Fritsch reaction, typically used for isoquinoline synthesis, by introducing amine-containing precursors.
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Analytical Characterization
Hypothetical data based on structural analogs:
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NMR:
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IR Spectroscopy: N-H stretches (3300–3500 cm⁻¹), C-N vibrations (1250–1350 cm⁻¹).
Physicochemical Properties
Solubility and Stability
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Solubility: Likely soluble in polar aprotic solvents (DMSO, DMF) due to the amine group; limited solubility in water unless protonated .
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Stability: Susceptible to oxidation at the amine group; recommended storage under inert atmosphere .
Acidity/Basicity
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pKa: The aliphatic amine (pKa ~10–11) can protonate under acidic conditions, enhancing water solubility .
Challenges and Future Directions
Synthetic Hurdles
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Regioselectivity: Controlling substitution at the 7-position of isoquinoline remains challenging due to competing reaction pathways .
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Amine Protection: Requires careful deprotection strategies to avoid side reactions .
Biological Evaluation
While no direct studies exist, prioritized research areas include:
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Kinase Inhibition Assays: Screening against tyrosine kinases due to structural similarity to known inhibitors.
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ADMET Profiling: Assessing bioavailability and metabolic stability for drug development.
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